![molecular formula C17H26N4O2S B2694819 7-Butyl-1,3-dimethyl-5-(3-methylbutylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 893904-41-1](/img/structure/B2694819.png)

7-Butyl-1,3-dimethyl-5-(3-methylbutylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

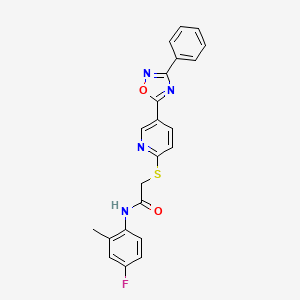

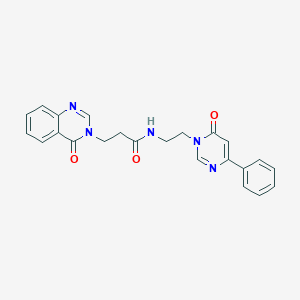

Pyrimido[4,5-d]pyrimidines are a class of compounds that have attracted considerable attention due to their high potential for application in medicinal chemistry . They are structurally similar to purines and isomeric to pteridines, which are compounds that make up nucleic and folic acids .

Synthesis Analysis

Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines. The first involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc. This process allows access to pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . The second route involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines .Chemical Reactions Analysis

The chemical reactions involving pyrimido[4,5-d]pyrimidines are complex and can involve various steps. For example, the synthesis of these compounds from 5-acetyl-4-aminopyrimidines involves acylation followed by cyclization .Wissenschaftliche Forschungsanwendungen

Efficient Synthesis Methods

A study highlighted an efficient synthesis of pyrimidine derivatives using a three-component reaction catalyzed by a triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This method offers easy recovery, reusability of the catalyst, and notable activity advantages, underlining its potential for the synthesis of complex pyrimidine structures (Rahmani et al., 2018).

Antibacterial Applications

Another research focused on the antibacterial activities of pyrimido[4,5-d]pyrimidine-2,4-dione derivatives, synthesized via a simple, three-component procedure. These compounds displayed promising antibacterial properties, suggesting their potential utility in medical applications (Bazgir & Azimi, 2013).

Structural and Molecular Studies

Research into the crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones revealed insights into their molecular interactions. These findings are crucial for understanding the properties of these compounds and their potential applications in material science and pharmaceuticals (Trilleras et al., 2009).

Potential Anticancer Agents

A series of barbituric acid derivatives were synthesized and tested for their in vitro antibacterial activity against various bacterial strains. Some of these compounds exhibited antibacterial activity surpassing that of ampicillin, indicating their potential as anticancer agents (Shukla et al., 2019).

Photophysical Properties and pH-Sensing Applications

The study on pyrimidine-phthalimide derivatives showcased their promising solid-state fluorescence emission and positive solvatochromism. These properties suggest their application in novel colorimetric pH sensors and logic gates, highlighting the versatility of pyrimidine derivatives in sensor technologies (Yan et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-butyl-1,3-dimethyl-5-(3-methylbutylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2S/c1-6-7-8-12-18-14-13(15(19-12)24-10-9-11(2)3)16(22)21(5)17(23)20(14)4/h11H,6-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKZFFIGIGAEEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(C(=N1)SCCC(C)C)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Butyl-1,3-dimethyl-5-(3-methylbutylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2694739.png)

![(4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone](/img/structure/B2694745.png)

![2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2694749.png)

![1-[4-(Difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B2694750.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2694753.png)